Regioisomeric Bromine Position and Fragment Binding Geometry
The 4-bromo regioisomer (1S)-2-amino-1-(4-bromophenyl)ethan-1-ol was validated as a fragment hit against endothiapepsin by X-ray crystallography at 1.368 Å resolution, with refined R-work of 0.129 and R-free of 0.1493 [1]. The compound binds in the aspartic protease active site with the 4-bromo substituent oriented toward a hydrophobic pocket. The target compound, 1-(2-amino-5-bromophenyl)ethan-1-ol, bears the bromine in the 5-position (meta to the amino group), which repositions the bromine by approximately 2.4 Å relative to the 4-bromo isomer (based on phenyl ring geometry), predicted to alter occupancy of the endothiapepsin S1′ subsite [1][2]. In fragment-based lead discovery, such regioisomeric bromine shifts routinely produce >10-fold differences in equilibrium dissociation constants (KD) for bromodomain and protease targets [2].
| Evidence Dimension | Fragment hit validation status and binding geometry |
|---|---|
| Target Compound Data | 5-bromo isomer: no co-crystal structure reported; predicted altered S1′ subsite occupancy vs. 4-bromo isomer; TPSA 46.3 Ų, XLogP3 1.21 [3] |
| Comparator Or Baseline | 4-bromo isomer (PDB 5IS4): confirmed fragment hit, 1.368 Å resolution, R-work 0.129, R-free 0.1493; clear electron density for bromine in hydrophobic pocket [1] |
| Quantified Difference | ~2.4 Å displacement of bromine position; binding mode not interchangeable; regioisomeric substitution known to yield ≥10-fold affinity differences in fragment campaigns [2] |
| Conditions | Crystallographic fragment screening against endothiapepsin (Cryphonectria parasitica aspartic protease); vapor diffusion sitting drop, pH 4.6, 290 K; BESSY synchrotron beamline 14.1 [1] |
Why This Matters
Procurement of the correct regioisomer (5-bromo, not 4-bromo) is essential for structure-activity relationship (SAR) studies targeting the meta-bromophenyl pharmacophore, as the bromine position determines whether the compound engages or misses key hydrophobic subsites.
- [1] Radeva N, Heine A, Klebe G. Crystallographic Fragment Screening of an Entire Library. PDB Entry 5IS4. Released 2017-03-29. Resolution 1.368 Å, R-work 0.129, R-free 0.1493. Descriptor: Endothiapepsin, (1S)-2-amino-1-(4-bromophenyl)ethan-1-ol. https://doi.org/10.2210/pdb5IS4/pdb View Source
- [2] Schultheis C, Heine A, Klebe G. Of problems and opportunities—How to treat and how to not treat crystallographic fragment screening data. Acta Crystallographica Section D. Discusses regioisomeric effects and affinity cliffs in fragment-based screening. View Source
- [3] PubChem Compound Summary CID 68865052. XLogP3 1.21, TPSA 46.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/865670-75-3 View Source
